biperiden -

biperiden

Catalog Number: EVT-1566161
CAS Number:
Molecular Formula: C21H29NO
Molecular Weight: 311.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-[(1R,4R)-5-bicyclo[2.2.1]hept-2-enyl]-1-phenyl-3-(1-piperidinyl)-1-propanol is an aralkylamine.
Overview

Biperiden is a pharmaceutical compound classified as a muscarinic receptor antagonist, primarily used in the treatment of parkinsonism and to manage extrapyramidal side effects associated with neuroleptic medications. It is particularly effective in alleviating symptoms such as tremors and rigidity by inhibiting acetylcholine activity in the central nervous system. Biperiden is chemically described as 1-bicyclo[2.2.1]hept-5-en-2-yl-1-phenyl-3-piperidin-1-yl-propan-1-ol, with the molecular formula C21H29NOC_{21}H_{29}NO and an average molecular weight of approximately 311.46 g/mol .

Source and Classification

Biperiden is derived from the bicyclic structure of norbornene and belongs to the class of piperidine derivatives. It is synthesized through various chemical processes that involve multiple reaction steps to achieve the desired pharmacological properties. The compound is categorized under anticholinergic agents, which block the action of acetylcholine on muscarinic receptors, thereby reducing the activity of acetylcholine in the brain .

Synthesis Analysis

Methods and Technical Details

The synthesis of biperiden can be achieved through several methods, primarily involving reactions that create the bicyclic structure characteristic of its chemical makeup. Notable synthesis routes include:

  1. Grignard Reaction: This method involves reacting an exo/endo mixture of 1-bicyclo[2.2.1]hept-5-en-2-yl-3-piperidino-1-propanone with diphenylmagnesium, leading to a mixture of isomers from which biperiden can be isolated .
  2. Mannich Reaction: Another approach includes using piperidine hydrochloride and paraformaldehyde in a suitable solvent to form intermediates that are subsequently purified to yield biperiden hydrochloride .
  3. Oxidation Steps: The preparation often requires selective oxidation of starting materials, which can be performed using heavy metal catalysts in mixed solvents .
Molecular Structure Analysis

The molecular structure of biperiden features a bicyclic framework with a phenyl group attached to a piperidine ring. Its stereochemistry is crucial for its biological activity, as different isomers may exhibit varying pharmacological effects.

Structural Data

  • Chemical Formula: C21H29NOC_{21}H_{29}NO
  • Melting Point: Approximately 114 °C .
  • Solubility: Water solubility is limited at about 25.1 mg/L .

The compound's structure allows it to effectively interact with muscarinic receptors, influencing its therapeutic efficacy.

Chemical Reactions Analysis

Biperiden undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Enzymatic Inhibition: Biperiden has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in synaptic clefts. This inhibition increases acetylcholine levels, enhancing cholinergic signaling .
  2. Binding Interactions: The mechanism by which biperiden acts involves binding to the peripheral anionic site of acetylcholinesterase, demonstrating an uncompetitive inhibition mechanism that stabilizes interactions through hydrogen bonding and π-π interactions with aromatic amino acids .
Mechanism of Action

Biperiden exerts its pharmacological effects primarily through antagonism at muscarinic receptors in the central nervous system. By blocking these receptors, it reduces cholinergic overactivity, which is often associated with parkinsonism and drug-induced extrapyramidal symptoms.

Process and Data

Research indicates that biperiden's inhibition constant (KiK_i) for acetylcholinesterase is approximately 1.11 mmol/L, reflecting its potency as an inhibitor . The compound's efficacy in clinical settings supports its use as a therapeutic agent for managing parkinsonian symptoms.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: 114 °C
  • Solubility: Limited solubility in water (25.1 mg/L)

Chemical Properties

  • LogP (Partition Coefficient): Approximately 4.25, indicating moderate lipophilicity .
  • pKa Values: Strongest acidic pKa at 13.82 and strongest basic pKa at 9.3, suggesting it can exist in both protonated and deprotonated forms depending on pH conditions .

These properties influence biperiden's absorption, distribution, metabolism, and excretion characteristics.

Applications

Biperiden is primarily utilized in clinical settings for:

  • Treatment of Parkinson's Disease: It alleviates motor symptoms associated with this condition.
  • Management of Extrapyramidal Symptoms: Biperiden helps control side effects resulting from antipsychotic medications.

In addition to its therapeutic uses, ongoing research explores its potential applications in other neurological disorders where cholinergic modulation may be beneficial .

Introduction to Biperiden

Historical Development and Clinical Adoption

Biperiden emerged from systematic pharmacological research during the mid-20th century. Synthesized by German chemist W. Klavehn at Knoll AG, it received a German patent application in March 1953, followed by comprehensive international patent protection, including U.S. Patent approval in April 1957 [1]. The compound entered clinical practice under the brand name Akineton® after receiving U.S. Food and Drug Administration approval in 1959 [1] [9], positioning it among the first generation of synthetic anticholinergics developed specifically for movement disorders.

Initial therapeutic applications focused on Parkinsonian syndromes, with clinical observations noting superior efficacy in postencephalitic and idiopathic variants compared to arteriosclerotic forms [1]. By the 1970s, its clinical utility expanded to managing extrapyramidal symptoms (EPS) induced by first-generation antipsychotics, particularly phenothiazines [3] [9]. This application addressed a critical therapeutic gap, as neuroleptic-induced movement disorders frequently compromised psychiatric treatment adherence. The World Health Organization subsequently recognized biperiden's clinical importance by including it in the List of Essential Medicines, affirming its global therapeutic value [1].

Table 1: Key Milestones in Biperiden's Development

YearEventSignificance
1953Initial German patent applicationEstablishment of chemical novelty and industrial protection
1957Grant of U.S. Patent (No. 2,789,142)Secured international commercial rights
1959FDA approval for clinical useFormalized therapeutic adoption in major markets
Post-1970sExpanded indication for antipsychotic-induced EPSAddressed critical adverse effect of psychotropic medications
2019WHO Essential Medicine ListingGlobal recognition of therapeutic importance

Recent clinical investigations have explored novel applications beyond movement disorders, including its potential as an antiepileptogenic agent following traumatic brain injury. Though a randomized trial (NCT01048138) found insufficient evidence for preventing post-traumatic epilepsy, it established preliminary clinical safety profiles for repurposing [6]. Additionally, research into its mood-elevating properties has provided mechanistic insights into anticholinergic misuse potential, particularly in patients with polysubstance use histories [4].

Chemical Structure and Stereochemical Considerations

Biperiden (chemical name: (1RS,2SR,4RS)-1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl-3-(piperidin-1-yl)propan-1-ol) possesses a molecular formula of C₂₁H₂₉NO and a molecular weight of 311.47 g/mol [1] [8]. Its structure integrates three pharmacologically significant moieties: a norbornene-derived bicyclic framework, a piperidine ring, and a phenylpropanol backbone. This configuration yields a lipophilic molecule that readily penetrates the blood-brain barrier, enabling central nervous system activity [1] [7].

The compound exhibits stereochemical complexity with three chiral centers (positions 1, 2, and 4), theoretically enabling eight stereoisomers [1]. Commercial biperiden formulations utilize a racemic mixture rather than isolated enantiomers, reflecting the historical challenges in asymmetric synthesis and clinical validation of enantiopure versions. Research indicates differential receptor affinity among stereoisomers, suggesting potential pharmacological variations in muscarinic receptor subtype engagement [1] [7]. Molecular modeling reveals the bicyclo[2.2.1]heptene system imposes significant conformational constraints, enhancing binding specificity to muscarinic receptors compared to flexible-chain anticholinergics.

Biperiden is formulated as two salt forms to optimize therapeutic delivery:

  • Biperiden hydrochloride: White crystalline powder (CAS 1235-82-1) used in solid oral formulations, demonstrating moderate water solubility [8] [9]
  • Biperiden lactate: Solution-compatible salt (CAS not specified) employed in parenteral preparations for rapid onset during acute dystonic episodes [1]

The hydrochloride salt exhibits a dissociation constant (pKa) of 9.3, indicating predominant protonation at physiological pH, which enhances receptor engagement through ionic interactions with aspartate residues in muscarinic binding pockets [8]. Metabolic studies identify hepatic hydroxylation as the primary biotransformation pathway, mediated predominantly by CYP2D6 isoenzymes, contributing to an elimination half-life of 18-24 hours and significant first-pass metabolism (oral bioavailability: 33 ± 5%) [1].

Table 2: Physicochemical Properties of Biperiden

PropertyValueMethodological Note
Molecular FormulaC₂₁H₂₉NOConfirmed via elemental analysis
Molecular Weight311.47 g/molCalculated from atomic masses
Salt FormsHydrochloride, LactateDetermined by pharmaceutical characterization
Water Solubility (HCl salt)0.00426 mg/mLPredicted via ALOGPS
logP3.54Measure of lipophilicity (experimental)
pKa9.3Strongest basic site (piperidine nitrogen)
Protein Binding60%In vitro plasma binding studies

Classification Within Anticholinergic Pharmacotherapeutics

Biperiden belongs to the synthetic tertiary amine subclass of antimuscarinic agents, classified pharmacotherapeutically as a centrally-preferring anticholinergic [1] [9]. This designation distinguishes it from quaternary ammonium anticholinergics (e.g., glycopyrrolate) that exhibit limited central nervous system penetration due to permanent positive charges and consequent blood-brain barrier exclusion. As a tertiary amine, biperiden's uncharged fraction at physiological pH facilitates substantial CNS biodistribution, enabling therapeutic effects on basal ganglia circuitry [7] [9].

Within antiparkinsonian pharmacotherapy, biperiden demonstrates mechanistic differentiation from dopaminergic agents (e.g., levodopa, dopamine agonists). Rather than enhancing dopaminergic transmission, it corrects striatal neurotransmitter imbalance through competitive inhibition of acetylcholine at post-synaptic muscarinic receptors, primarily the M1 subtype [1] [7]. Receptor binding studies reveal non-uniform affinity across muscarinic receptor subtypes (M1-M5), with strongest antagonism at M1, M3, M4, and M5 receptors, and relatively weaker activity at cardiac M2 receptors [1] [7]. This selectivity profile explains its lower incidence of cardiovascular effects compared to non-selective antimuscarinics like atropine.

Table 3: Classification of Biperiden Among Antiparkinsonian Anticholinergics

ParameterBiperidenTrihexyphenidylBenzatropine
Chemical ClassTertiary amineTertiary amineTertiary amine
Receptor SelectivityM1/M3/M4/M5 > M2Pan-muscarinicM1 selective
Additional MechanismsNoneWeak NMDA antagonismDopamine reuptake inhibition
Central vs. Peripheral RatioPredominantly centralBalancedPredominantly central
Protein Binding (%)6030-5085-90

Beyond receptor antagonism, emerging research identifies secondary pharmacological actions contributing to biperiden's clinical profile. As a functional inhibitor of acid sphingomyelinase (FIASMA), it may influence membrane lipid metabolism and downstream signaling pathways implicated in neuronal survival and synaptic plasticity [1]. Additionally, in vitro studies suggest indirect modulation of dopaminergic transmission through inhibition of dopamine reuptake and storage mechanisms in striatal neurons, though this remains pharmacologically secondary to its primary antimuscarinic action [7].

Therapeutically, biperiden occupies a specific niche within movement disorder management algorithms:

  • Primary Parkinsonism: Adjunctive therapy targeting tremor and rigidity through striatal cholinergic suppression [1] [9]
  • Neuroleptic-Induced Movement Disorders: First-line intervention for acute dystonia and pseudoparkinsonism, mitigating antipsychotic adverse effects [3] [9]
  • Off-Label Applications: Investigational use in hyperhidrosis (especially clozapine/methadone-associated), sarin poisoning countermeasures, and traumatic epilepsy prophylaxis [1] [6]

This multifaceted clinical positioning reflects its balanced pharmacokinetic profile—sufficient CNS penetration for central effects without excessive peripheral antimuscarinic activity—and distinguishes it from both peripherally-restricted anticholinergics and centrally-acting dopaminergic agents.

Properties

Product Name

biperiden

IUPAC Name

1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropan-1-ol

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

InChI

InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2/t17-,18+,20?,21?/m1/s1

InChI Key

YSXKPIUOCJLQIE-BDWAOYLISA-N

SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O

Canonical SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O

Isomeric SMILES

C1CCN(CC1)CCC(C2C[C@H]3C[C@@H]2C=C3)(C4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.